N,N-diethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide
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Overview
Description
N,N-diethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with diethyl groups and a sulfonyl group attached to a trimethylbenzene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions.
Carboxamide Formation: The final step involves the reaction of the sulfonyl-substituted piperazine with diethylamine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N,N-diethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and pain pathways, leading to its anti-inflammatory and analgesic effects.
Pathways Involved: It modulates the activity of cyclooxygenase and nitric oxide synthase pathways, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-4-methylbenzenesulfonamide: Similar structure but lacks the piperazine ring, resulting in different chemical properties and applications.
N,N-diethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine: Similar structure but without the carboxamide group, affecting its reactivity and biological activity.
Uniqueness
N,N-diethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide is unique due to its combination of a piperazine ring, sulfonyl group, and carboxamide functionality. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
N,N-diethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-6-19(7-2)18(22)20-8-10-21(11-9-20)25(23,24)17-15(4)12-14(3)13-16(17)5/h12-13H,6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPDKGNQWAEMDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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